molecular formula C29H24ClN5O3S2 B2706945 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690961-79-6

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2706945
CAS RN: 690961-79-6
M. Wt: 590.11
InChI Key: YGDJDAKVEOHUEZ-UHFFFAOYSA-N
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Description

The compound “3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide” is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. A detailed docking study against PLC reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand . Additionally, a lipophilic pocket is occupied by the phenyl moiety .

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a class of novel heterocyclic aryl monoazo organic compounds. Its synthesis involves a condensation reaction of 2-(N-chloroacetyl)-5-arylazo-thiazole derivatives with seleno derivatives of pyridine, pyridazine, and/or quinolone. Analytical and spectroscopic data support the proposed structures. The synthesized compounds have been applied to dye polyester fabrics, demonstrating their potential in creating sterile and/or biologically active fabrics for various applications. Furthermore, these compounds have exhibited high efficiency in in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Antimicrobial and Antitumor Evaluation

Another study focused on the preparation and evaluation of antimicrobial activity of quinoline derivatives containing an azole nucleus. These derivatives were synthesized and exhibited good to moderate activity against a variety of microorganisms, highlighting their potential in antimicrobial applications (Özyanik et al., 2012). Additionally, quinoline carboxamide derivatives have been evaluated for their cytotoxic activity, with some showing potent growth inhibitory properties against various cancer cell lines, suggesting their potential in cancer therapy (Deady et al., 2003).

Structural and Optical Properties

The structural and optical properties of related quinoline derivatives have been studied, revealing insights into their potential applications in materials science. For instance, the study on dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines by photocyclization and further reactions demonstrated their applicability in creating materials with specific optical properties (Stuart et al., 1987).

Mechanism of Action

The compound acts as an inhibitor for the PLC-γ enzyme, which is a key player in cell motility . It’s shown that the compound has anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . It’s also found to arrest the cell cycle in the G2/M phases .

properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN5O3S2/c1-29(2)12-18-21(19(36)13-29)20(14-6-10-17(38-3)11-7-14)22-23(31)24(39-27(22)32-18)25(37)33-28-34-26(40-35-28)15-4-8-16(30)9-5-15/h4-11H,12-13,31H2,1-3H3,(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDJDAKVEOHUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)N)C6=CC=C(C=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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